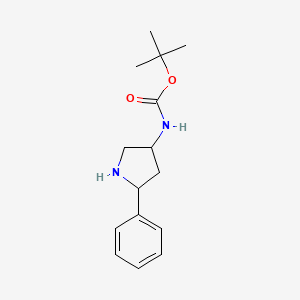

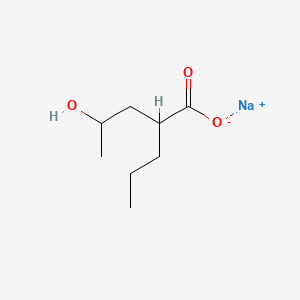

6-氨基-5-(叔丁基)-3,3-二甲基苯并呋喃-2(3H)-酮

描述

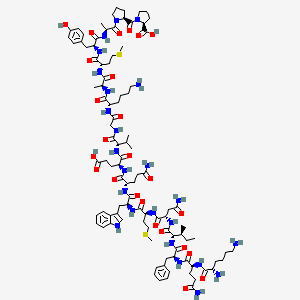

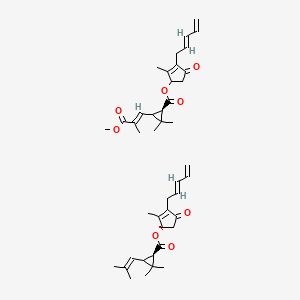

This usually includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms.Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting and boiling points, its solubility in various solvents, its spectral properties, and its thermodynamic properties.科学研究应用

合成酚类抗氧化剂的环境发生和毒性

合成酚类抗氧化剂(SPAs),包括与6-氨基-5-(叔丁基)-3,3-二甲基苯并呋喃-2(3H)-酮相关的化合物,已被广泛研究其在环境中的存在、人类暴露和毒性。这些化合物用于延长产品的保质期,在室内灰尘、空气颗粒和水体等各种环境基质中被发现。接触途径包括食物摄入和个人护理产品。一些SPAs显示出潜在的肝毒性和内分泌干扰效应。建议未来的研究重点放在更少毒性的SPAs上,以减少环境污染(Liu & Mabury, 2020)。

生物质转化为呋喃衍生物用于可持续材料

将植物生物质转化为呋喃衍生物的研究突显了与6-氨基-5-(叔丁基)-3,3-二甲基苯并呋喃-2(3H)-酮结构相关的化合物的潜在应用领域。这些衍生物,包括5-羟甲基糠醛(HMF)及其类似物,为生产聚合物、燃料和化学品提供可持续替代方案,取代非可再生的碳氢化合物来源。这种方法符合绿色化学和材料科学可持续性日益增长的兴趣(Chernyshev et al., 2017)。

合成途径和结构性质

对新型取代化合物的合成途径和结构性质进行了探讨,这些化合物包括从类似于涉及6-氨基-5-(叔丁基)-3,3-二甲基苯并呋喃-2(3H)-酮的反应中衍生的噻唑烷酮,已被探索其在创造新材料和药物方面的潜在应用。这些研究有助于理解这些化合物的化学行为和在各个领域中的潜在用途(Issac & Tierney, 1996)。

有机合成应用

6-氨基-5-(叔丁基)-3,3-二甲基苯并呋喃-2(3H)-酮及其衍生物在有机合成中的应用,特别是在精细化学品生产中,突显了该化合物作为构建块的多功能性。功能基团的存在允许制备各种化学品,展示了该化合物在推动合成有机化学中的作用(Fan et al., 2019)。

酚类化合物的生物活性

酚类化合物的生物活性,包括与6-氨基-5-(叔丁基)-3,3-二甲基苯并呋喃-2(3H)-酮相关的化合物,由于其存在于自然来源中以及其强大的生物活性,一直备受关注。了解这些化合物的自然来源、生物活性和潜在应用可以带来新药物和功能材料的发现(Zhao et al., 2020)。

安全和危害

This involves detailing any known hazards associated with the compound. This could include toxicity data, safety precautions that should be taken when handling it, and procedures for dealing with spills or exposure.

未来方向

This could involve potential applications for the compound, areas where further research is needed, or potential modifications that could be made to the compound to enhance its properties or reduce its hazards.

属性

IUPAC Name |

6-amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSSESLOSCZNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2OC1=O)N)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732339 | |

| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one | |

CAS RN |

1246213-40-0 | |

| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

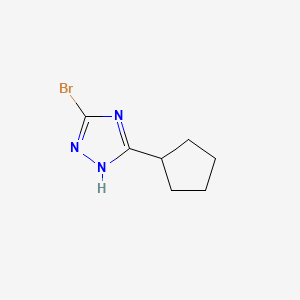

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

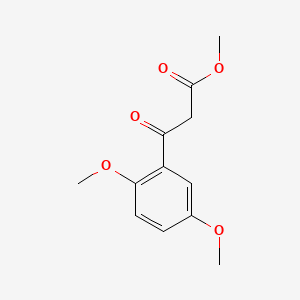

![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)